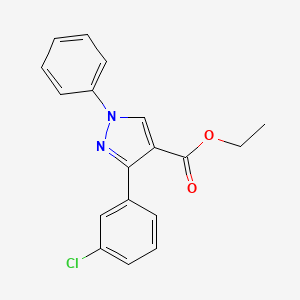
ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate (ECPPC) is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. ECPPC has shown promising results as an anti-inflammatory, analgesic, and anti-tumor agent.
作用机制
The mechanism of action of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves the inhibition of various enzymes and cytokines involved in the inflammatory response. ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate inhibits the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokine production. ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate also inhibits the production of prostaglandins by inhibiting the activity of COX-2, an enzyme involved in the synthesis of prostaglandins. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate induces apoptosis in cancer cells by activating the caspase cascade, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
Biochemical and physiological effects:
ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also exhibits analgesic properties by inhibiting the production of prostaglandins, which are involved in the sensation of pain. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have anti-tumor activity by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicinal chemistry. However, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is not very stable under acidic conditions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate. One direction is to further investigate its potential applications as an anti-inflammatory, analgesic, and anti-tumor agent. Another direction is to study its potential applications in other areas of medicinal chemistry, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to investigate the mechanism of action of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate and to identify potential targets for drug development.
合成方法
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized by the reaction of ethyl acetoacetate, 3-chlorobenzaldehyde, and phenylhydrazine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, followed by cyclization and esterification, resulting in the formation of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate.
科学研究应用
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an anti-inflammatory, analgesic, and anti-tumor agent. ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also exhibits analgesic properties by inhibiting the production of prostaglandins, which are involved in the sensation of pain. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have anti-tumor activity by inducing apoptosis in cancer cells.
属性
IUPAC Name |
ethyl 3-(3-chlorophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)16-12-21(15-9-4-3-5-10-15)20-17(16)13-7-6-8-14(19)11-13/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZKYYVGZOOYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

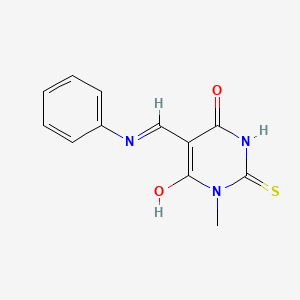
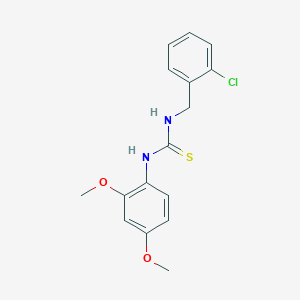
methanone](/img/structure/B5875474.png)

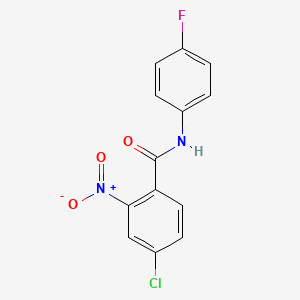
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)

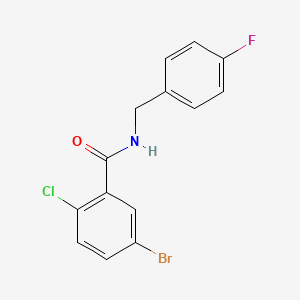
![2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide](/img/structure/B5875539.png)
![N-(2-chloro-3-pyridinyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5875543.png)

![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![4-(3-{[{2-[1-(4-chlorophenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5875571.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)